molecular formula C36H64INO4 B12609760 1-Methyl-3,5-bis[(tetradecyloxy)carbonyl]pyridin-1-ium iodide CAS No. 648880-80-2

1-Methyl-3,5-bis[(tetradecyloxy)carbonyl]pyridin-1-ium iodide

Cat. No.: B12609760
CAS No.: 648880-80-2
M. Wt: 701.8 g/mol
InChI Key: VIZJUBHAAMNLDL-UHFFFAOYSA-M
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Description

1-Methyl-3,5-bis[(tetradecyloxy)carbonyl]pyridin-1-ium iodide is a pyridinium-based synthetic lipid featuring a quaternized nitrogen atom, two tetradecyloxycarbonyl (C14 ester) groups at the 3- and 5-positions, and an iodide counterion. This compound is structurally tailored for self-assembly into nanoparticles, making it a candidate for drug or gene delivery systems. Its long alkyl chains enhance lipophilicity, promoting interactions with biological membranes, while the cationic pyridinium moiety facilitates electrostatic binding to nucleic acids or anionic drug molecules .

Properties

CAS No.

648880-80-2

Molecular Formula

C36H64INO4

Molecular Weight

701.8 g/mol

IUPAC Name

ditetradecyl 1-methylpyridin-1-ium-3,5-dicarboxylate;iodide

InChI

InChI=1S/C36H64NO4.HI/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-40-35(38)33-30-34(32-37(3)31-33)36(39)41-29-27-25-23-21-19-17-15-13-11-9-7-5-2;/h30-32H,4-29H2,1-3H3;1H/q+1;/p-1

InChI Key

VIZJUBHAAMNLDL-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCOC(=O)C1=CC(=C[N+](=C1)C)C(=O)OCCCCCCCCCCCCCC.[I-]

Origin of Product

United States

Preparation Methods

The synthesis of 1-Methyl-3,5-bis[(tetradecyloxy)carbonyl]pyridin-1-ium iodide typically involves multi-step organic reactions. . The reaction conditions often require the use of specific solvents and catalysts to achieve high yields and purity. Industrial production methods may involve scaling up these reactions under controlled conditions to ensure consistency and efficiency .

Chemical Reactions Analysis

1-Methyl-3,5-bis[(tetradecyloxy)carbonyl]pyridin-1-ium iodide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Methyl-3,5-bis[(tetradecyloxy)carbonyl]pyridin-1-ium iodide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-3,5-bis[(tetradecyloxy)carbonyl]pyridin-1-ium iodide involves its interaction with molecular targets through its pyridinium core and tetradecyloxycarbonyl groups. These interactions can affect various molecular pathways, leading to the compound’s observed effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action .

Comparison with Similar Compounds

Structural Analogues with Varying Alkyl Chain Lengths

Pyridinium iodides with shorter alkyl chains, such as 3-(3,5-difluoro-3,5-bis((nonyloxy)carbonyl)-2,6-dioxoheptan-4-yl)-1-methylpyridin-1-ium iodide (nonyloxy, C9) and its ethyloxy (C2) counterpart, have been synthesized and studied for their self-assembling properties (Table 1).

Table 1: Impact of Alkyl Chain Length on Nanoparticle Properties

Compound Name Alkyl Chain Length Average Diameter (nm) Polydispersity Index (PDI) Application Suitability
1-Methyl-3,5-bis[(tetradecyloxy)carbonyl]pyridin-1-ium iodide (hypothetical) C14 Not reported Not reported High (inferred)
3-(3,5-Difluoro-3,5-bis((nonyloxy)carbonyl)-...-1-ium iodide C9 300–400 0.30–0.40 Moderate
3-(3,5-Difluoro-3,5-bis((ethyloxy)carbonyl)-...-1-ium iodide C2 Heterogeneous 1.0 Low

Key Findings :

  • Longer alkyl chains (e.g., C9 in nonyl derivatives) improve self-assembly efficiency, yielding monodisperse nanoparticles (PDI < 0.4). The ethyl analog (C2) forms unstable aggregates (PDI = 1.0), rendering it unsuitable for delivery systems .
  • The tetradecyloxy (C14) variant is hypothesized to form larger or more stable vesicles due to enhanced hydrophobic interactions, though experimental data are lacking.

Fluorinated vs. Non-Fluorinated Analogues

In contrast, the non-fluorinated target compound relies solely on ester groups for lipophilicity.

Impact of Fluorine :

  • Fluorine atoms may increase metabolic stability and membrane permeability but could complicate synthesis .
  • The target compound’s lack of fluorine might simplify synthesis while maintaining sufficient lipophilicity through its C14 chains.

Structural Variations in Pyridinium Salts

Bis-Pyridinium Derivatives :
Compounds like 4,4′-([2,2′-Bithiophene]-5,5′-diylbis(ethyne-2,1-diyl))bis(1-methylpyridin-1-ium) iodide feature dual pyridinium cores linked by conjugated systems. These structures are designed for electronic applications (e.g., conductive materials) rather than delivery systems, highlighting how structural modifications redirect utility .

Pyridinium Salts in Solvent Extraction :
1-Methyl-3,5-didodecylpyridinium iodide (C12 chains) demonstrates utility in metal ion extraction, emphasizing that alkyl chain length and substitution patterns dictate application niches. The target compound’s ester groups and longer chains may limit its use in extraction compared to dodecyl derivatives .

Substituent Effects: Ester vs. Other Functional Groups

  • Methoxycarbonyl Derivatives : Shorter chains (e.g., methoxy in Pyridinium,1,2,5,6-tetrahydro-3-(methoxycarbonyl)-1,1-dimethyl-, iodide ) reduce lipophilicity, favoring applications in ionic liquids rather than delivery systems .
  • Trifluoromethyl Substitutions : Fluorinated pyrazoles (e.g., 1-methyl-3,5-bis(trifluoromethyl)-1H-pyrazole-4-carboxylic acid ) exhibit high stability and bioactivity, suggesting that fluorine incorporation in pyridinium salts could enhance drug delivery efficacy, albeit with increased synthetic complexity .

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